molecular formula C9H9BrF2O2S B1484210 1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene CAS No. 2168185-13-3

1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene

Cat. No.: B1484210
CAS No.: 2168185-13-3
M. Wt: 299.13 g/mol
InChI Key: QGEJZKAPWHPVLB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene is 299.13 g/mol. Detailed structural analysis would require more specific information or computational chemistry methods.

Scientific Research Applications

Bromomethyl β-Styryl and β-Bromostyryl Sulfones in Chemical Reactions

Vasin et al. (2003) explored the UV-initiated addition of bromomethane sulfonyl bromide to phenylacetylene and styrene, leading to bromomethyl β-styryl and β-bromostyryl sulfones. These compounds undergo subsequent transformations, such as dehydrobromination and bromination-dehydrobromination, to form various sulfones. The unsaturated sulfones enter Michael-induced Ramberg-Bäcklund reactions, showcasing a pathway to synthesize 1-(1-methoxy-2-propenyl)benzene and 1-(1,1-dimethoxy-2-propenyl)benzene (V. Vasin, I. Y. Bolusheva, & V. V. Razin, 2003).

Diels–Alder Reactions for Synthesis of Ortho-CF2Br-Substituted Biaryls

Muzalevskiy et al. (2009) demonstrated the application of 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes in Diels–Alder reactions to synthesize ortho-CF2Br-substituted biaryls, presenting a novel pathway to incorporate bromo and difluoropropyl groups into complex aromatic structures (V. M. Muzalevskiy et al., 2009).

Multi-Coupling Reagent for Synthesis of Functionalized Sulfones

Auvray et al. (1985) investigated 3-bromo-2-(tert-butylsulfonyl)-1-propene as a multi-coupling reagent, reacting with various electrophiles and nucleophiles to yield highly functionalized sulfones. This research underlines the versatility of sulfone derivatives in synthesizing complex organic molecules (P. Auvray, P. Knochel, & J. Normant, 1985).

SuFEx Click Chemistry for Synthesizing Sulfonate Connections

Smedley et al. (2018) highlighted the use of 1,2-dibromoethane-1-sulfonyl fluoride as a precursor for 1-bromoethene-1-sulfonyl fluoride (BESF), a SuFEx connector. This approach facilitates the synthesis of various sulfonate connections, showing the applicability of bromo and sulfonyl fluoride derivatives in modern click chemistry (C. Smedley et al., 2018).

Properties

IUPAC Name

1-bromo-3-(2,2-difluoropropylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O2S/c1-9(11,12)6-15(13,14)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEJZKAPWHPVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC(=CC=C1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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